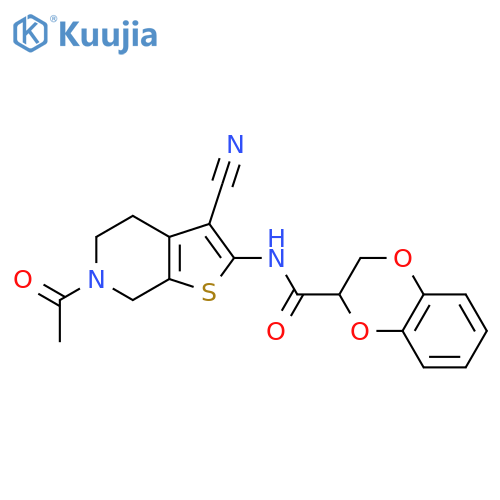Cas no 864859-10-9 (N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide)
N-{6-アセチル-3-シアノ-4H,5H,6H,7H-チエノ[2,3-c]ピリジン-2-イル}-2,3-ジヒドロ-1,4-ベンゾジオキシン-2-カルボキサミドは、複雑なヘテロ環構造を有する有機化合物です。この化合物は、チエノピリジン骨格とベンゾジオキシン部分が結合した特徴的な構造を持ち、医薬品中間体としての潜在的な応用が期待されます。特に、高い反応性を示すシアノ基とアセチル基を有しており、さらなる化学修飾が可能です。分子内の剛直性と柔軟性のバランスが取れた構造は、生物学的活性を最適化する上で有利に働くと考えられます。また、良好な溶解性と安定性を示すため、実験室規模から工業的生産まで幅広い条件下での取り扱いが可能です。

864859-10-9 structure
商品名:N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- 864859-10-9
- SR-01000011378-1
- F1298-0914
- N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- AKOS024604711
- AB00685856-01
- SR-01000011378
- N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
-
- インチ: 1S/C19H17N3O4S/c1-11(23)22-7-6-12-13(8-20)19(27-17(12)9-22)21-18(24)16-10-25-14-4-2-3-5-15(14)26-16/h2-5,16H,6-7,9-10H2,1H3,(H,21,24)
- InChIKey: YTSWFZACSOPJIJ-UHFFFAOYSA-N
- ほほえんだ: S1C(=C(C#N)C2=C1CN(C(C)=O)CC2)NC(C1COC2C=CC=CC=2O1)=O
計算された属性
- せいみつぶんしりょう: 383.09397721g/mol
- どういたいしつりょう: 383.09397721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 2
- 複雑さ: 650
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 120Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1298-0914-2mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
864859-10-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1298-0914-10mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
864859-10-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1298-0914-1mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
864859-10-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1298-0914-100mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
864859-10-9 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F1298-0914-20mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
864859-10-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F1298-0914-5μmol |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
864859-10-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1298-0914-3mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
864859-10-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1298-0914-4mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
864859-10-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1298-0914-50mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
864859-10-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F1298-0914-75mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
864859-10-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide 関連文献
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
864859-10-9 (N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide) 関連製品
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
